Methyl 2-chloro-4-cyanobenzoate
Overview
Description
Methyl 2-chloro-4-cyanobenzoate is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-cyanobenzoate consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 .Scientific Research Applications
Nanoparticle Systems for Fungicide Delivery : Carbendazim and tebuconazole, related to Methyl 2-chloro-4-cyanobenzoate, have been used in solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. These systems offer advantages like improved delivery to the site of action, reduced environmental toxicity, and enhanced stability of the fungicides (Campos et al., 2015).
Structural and Theoretical Analysis : The study of Methyl 4-hydroxybenzoate, a compound similar to Methyl 2-chloro-4-cyanobenzoate, involved single-crystal X-ray structure determination and Hirshfeld surface analysis. This study is crucial for understanding the pharmaceutical activity of such molecules (Sharfalddin et al., 2020).
Chemical Synthesis : Research has explored various synthetic routes and reactions involving similar compounds, such as the oxidative dearomatization of phenols and anilines, highlighting the importance of these compounds in synthetic chemistry (Quideau et al., 2005).
Palladium-catalysed Carbonylation : Studies involving palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, which are structurally related to Methyl 2-chloro-4-cyanobenzoate, have been significant in the formation of various compounds, showing the versatility of these reactions in organic synthesis (Ács et al., 2006).
Phototransformation Studies : The study of the phototransformation of 4-chloro-2-methylphenol, a compound related to Methyl 2-chloro-4-cyanobenzoate, in different water conditions, provided insights into environmental photodegradation processes. This is crucial for understanding the environmental fate of such compounds (Vialaton et al., 1998).
Synthesis of Novel Compounds : Innovative synthesis methods have been developed for compounds like 4H-1,4-Benzoxazines using Methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, demonstrating the potential for creating new molecules and exploring their properties (Kudo et al., 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBUNHGODEJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707089 | |
Record name | Methyl 2-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-cyanobenzoate | |
CAS RN |
98592-34-8 | |
Record name | Methyl 2-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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